molecular formula C20H22N4O B2451046 N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034614-38-3

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2451046
CAS No.: 2034614-38-3
M. Wt: 334.423
InChI Key: CJVCEIPDRVKBGW-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indole, piperidine, and pyridine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.

    Indole Carboxamide Formation: The final step involves coupling the piperidine-pyridine intermediate with an indole-2-carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
  • N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
  • N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Uniqueness

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVCEIPDRVKBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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